2-Amino-4-bromo-3,5,6-trifluoropyridine
Overview
Description
2-Amino-4-bromo-3,5,6-trifluoropyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes an amino group at the 2-position, a bromine atom at the 4-position, and three fluorine atoms at the 3, 5, and 6 positions of the pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable pyridine precursor with fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures . Another approach includes the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the bromo substituent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3,5,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Palladium-Catalyzed Coupling Reactions: Such as Suzuki-Miyaura reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura reactions.
Oxidation Products: Compounds with altered oxidation states of the amino group.
Scientific Research Applications
2-Amino-4-bromo-3,5,6-trifluoropyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Industry: In the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-Amino-4-bromo-3,5,6-trifluoropyridine exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing fluorine atoms and the electron-donating amino group create a unique electronic environment that can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3,5,6-tetrafluoropyridine
- 2-Amino-4-bromo-3,5-difluoropyridine
- 2-Amino-4-bromo-3,6-difluoropyridine
Uniqueness
2-Amino-4-bromo-3,5,6-trifluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-bromo-3,5,6-trifluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSFLDSWMSKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1N)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631349 | |
Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-12-7 | |
Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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